![molecular formula C11H9ClN4S B183356 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-90-0](/img/structure/B183356.png)
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the class of triazolothiadiazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
The 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess various biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities (2). This compound has also been investigated for its potential as a neuroprotective agent and as a drug candidate for the treatment of Alzheimer's disease (3).
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) (4). It has also been reported to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (6). It has also been shown to possess analgesic effects by modulating the activity of opioid receptors in the brain (7). In addition, this compound has been reported to exhibit antitumor effects by inducing apoptosis in cancer cells (8).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its high potency and selectivity towards specific biological targets. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is to study its potential as a therapeutic agent for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-chlorobenzenesulfonylhydrazide with 2-cyano-3-methylthioacrylic acid ethyl ester in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of this synthesis method is reported to be around 70% (1).
Propriétés
Numéro CAS |
54025-90-0 |
|---|---|
Formule moléculaire |
C11H9ClN4S |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Clé InChI |
ZYILFWKURBQMAR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



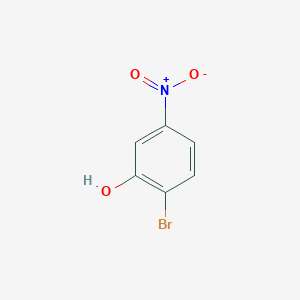
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)


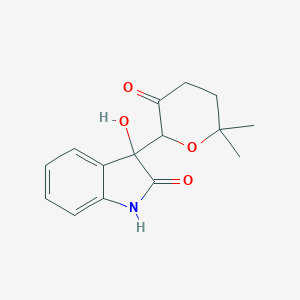

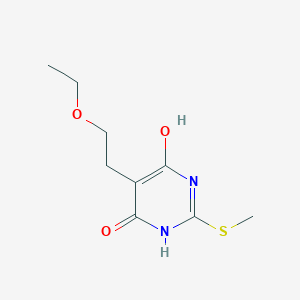

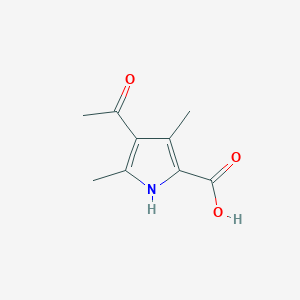
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
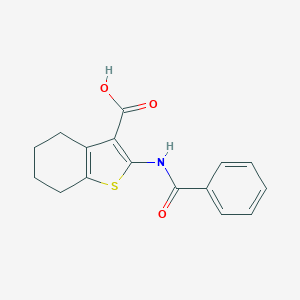
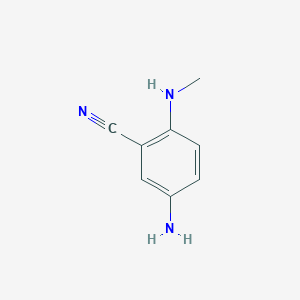
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)